N-Methyl-D-alanyl-L-alanine

CAS No.: 61370-51-2

Cat. No.: VC19534347

Molecular Formula: C7H14N2O3

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61370-51-2 |

|---|---|

| Molecular Formula | C7H14N2O3 |

| Molecular Weight | 174.20 g/mol |

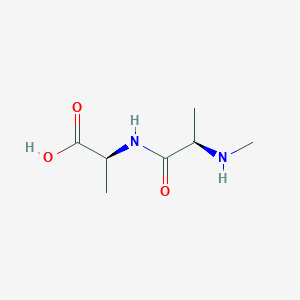

| IUPAC Name | (2S)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C7H14N2O3/c1-4(8-3)6(10)9-5(2)7(11)12/h4-5,8H,1-3H3,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

| Standard InChI Key | BNOGWBQUPQZAPG-UHNVWZDZSA-N |

| Isomeric SMILES | C[C@H](C(=O)N[C@@H](C)C(=O)O)NC |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)O)NC |

Introduction

Chemical Identity and Structural Characteristics

N-Methyl-D-alanyl-L-alanine consists of two alanine residues linked by a peptide bond, with the D-alanine component bearing a methyl group on its amino nitrogen. The molecular formula is , and its molecular weight is 174.20 g/mol. The stereochemistry of the D-alanine residue introduces conformational constraints that differentiate it from its L-alanine counterpart, influencing its biological interactions .

Stereochemical Configuration

The D-configuration of the N-methylated alanine residue disrupts typical peptide backbone hydrogen-bonding patterns, often enhancing proteolytic stability. This resistance to enzymatic degradation is a hallmark of N-methylated peptides, making them valuable in drug design .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 315–317°C (decomp) | |

| Solubility | Slightly soluble in aqueous acid and water | |

| pKa | 2.32 ± 0.10 | |

| Density | 1.048 ± 0.06 g/cm³ |

These properties align with trends observed in N-methylated amino acids, where increased lipophilicity from the methyl group reduces aqueous solubility but improves membrane permeability .

Synthesis and Production Strategies

The synthesis of N-Methyl-D-alanyl-L-alanine involves challenges associated with stereoselective N-methylation and peptide bond formation. Two primary approaches dominate: chemical synthesis and biocatalytic methods.

Biocatalytic Fermentation

Recent advances in metabolic engineering have enabled fermentative production of N-methylated amino acids. For example, Corynebacterium glutamicum strains engineered to overexpress dpkA (an N-methyltransferase from Pseudomonas putida) convert glucose and methylamine into N-methyl-L-alanine with yields up to 31.7 g/L . Adapting this system for D-alanine synthesis would require orthogonal enzyme engineering to invert stereoselectivity.

Biological and Pharmacological Relevance

N-Methylation in peptides enhances pharmacokinetic properties by:

-

Conformational Restriction: Limiting rotational freedom to favor bioactive conformations .

-

Proteolytic Stability: Shielding the peptide bond from enzymatic cleavage .

-

Lipophilicity: Improving cell membrane permeability for intracellular targets .

Applications in Drug Design

N-Methyl-D-alanyl-L-alanine’s structural features make it a candidate for:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation via D-amino acids reduces immunogenicity while maintaining potency .

-

Antimicrobial Peptides: D-amino acids evade resistance mechanisms targeting L-configured peptides .

Analytical Characterization

Spectroscopic Methods

-

NMR: Distinguishes D/L configurations via coupling constants (e.g., ) and NOE patterns .

-

Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns indicative of N-methylation .

Chromatographic Techniques

Reverse-phase HPLC with chiral columns resolves enantiomers, critical for ensuring stereochemical purity .

Challenges and Future Directions

Despite its potential, several hurdles remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume